molecular formula C21H32N2O3S B12156319 ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B12156319
M. Wt: 392.6 g/mol
InChI Key: MYYREYNATUCYBC-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound featuring a unique structure that combines a piperidine ring, a cycloheptathiophene core, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Cycloheptathiophene Core: This step often starts with the cyclization of a suitable thiophene precursor under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated intermediate.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The piperidine ring is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the piperidine ring and the thiophene core may offer unique interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The piperidine ring could engage in hydrogen bonding or hydrophobic interactions, while the thiophene core might participate in π-π stacking or other aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Lacks the piperidine moiety, making it less versatile in biological applications.

    Ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Features a cyclopentathiophene core instead of a cycloheptathiophene core, which may alter its chemical reactivity and biological activity.

Uniqueness

The uniqueness of ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate lies in its combination of a piperidine ring and a cycloheptathiophene core. This structure provides a versatile platform for chemical modifications and potential biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H32N2O3S

Molecular Weight

392.6 g/mol

IUPAC Name

ethyl 2-[3-(4-methylpiperidin-1-yl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H32N2O3S/c1-3-26-21(25)19-16-7-5-4-6-8-17(16)27-20(19)22-18(24)11-14-23-12-9-15(2)10-13-23/h15H,3-14H2,1-2H3,(H,22,24)

InChI Key

MYYREYNATUCYBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCN3CCC(CC3)C

Origin of Product

United States

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